Ortho vs. Para Bromomethyl in Enzyme Inhibition
The ortho-bromomethyl cinnamate ethyl ester exhibits a Ki of 12,000 nM against Electrophorus electricus acetylcholinesterase (AChE) and 41,000 nM against horse serum butyrylcholinesterase (BuChE) in a reversible mixed-type inhibition mode [1]. In contrast, the para‑bromomethyl cinnamate ethyl ester (ethyl 4‑(bromomethyl)cinnamate, CAS 60682-98-6) and the analogous ortho‑chloromethyl derivative (CN101381305A, Example 2) have not demonstrated comparable inhibitory activity in published enzyme assays, with the chloromethyl analog reported primarily as a less reactive intermediate for fungicide synthesis rather than a bioactive scaffold [2][3]. The mixed-type inhibition kinetics of the ortho‑bromomethyl compound, involving binding to both free enzyme and enzyme‑substrate complex, are hypothesized to arise from the unique ortho‑geometry that allows simultaneous interaction with the catalytic triad and peripheral anionic site of AChE, a feature that the linear para‑substituted analog cannot achieve [1].
Para: no inhibition data reported
| Evidence Dimension | Enzyme Inhibition (Ki) and Inhibition Mode |
|---|---|
| Target Compound Data | Ki = 12,000 nM (AChE), Ki = 41,000 nM (BuChE); reversible mixed-type inhibition |
| Comparator Or Baseline | Ethyl 4-(bromomethyl)cinnamate (para isomer): no reported AChE/BuChE inhibition data; Ethyl (E)-2-(2'-chloromethyl)phenyl-3-methoxyacrylate (ortho-chloromethyl analog): described as bactericide intermediate, no enzyme inhibition reported |
| Quantified Difference | Ortho-bromomethyl compound is the only isomer with documented cholinesterase inhibitory activity; para-bromomethyl and ortho-chloromethyl lack this functional profile |
| Conditions | In vitro enzyme inhibition assay using purified Electrophorus electricus AChE and horse serum BuChE with acetylcholine bromide as substrate |
Why This Matters
For drug discovery programs targeting cholinesterases, only the ortho‑bromomethyl cinnamate ethyl ester provides a validated starting point for developing mixed‑type inhibitors, whereas the para isomer and chloromethyl analogs would require de novo SAR exploration with no guarantee of recapitulating this activity.
- [1] BindingDB. Entry BDBM50016836 (CHEMBL3276420) for Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate: Acetylcholinesterase Ki = 12,000 nM, Butyrylcholinesterase Ki = 41,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50016836 View Source
- [2] DrugFuture. Ozagrel Hydrochloride Synthesis from Ethyl 4-(bromomethyl)cinnamate (CAS 60682-98-6). No Enzyme Inhibition Data Reported. https://www.drugfuture.com/chemdata/ozagrel.html View Source
- [3] CN101381305A Patent. (E)-2-(2'-chloromethyl)phenyl-3-methoxymethyl acrylate as a bactericide intermediate with no reported enzyme inhibition. https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN101381305A View Source
